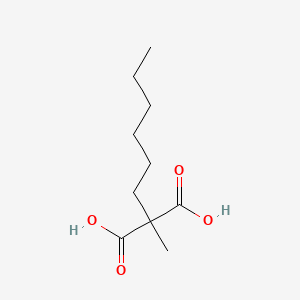
Hexyl(methyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:
Formation of Malonic Ester: Malonic acid is esterified with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form diethyl malonate.
Alkylation: The diethyl malonate is then treated with sodium ethoxide to form the enolate, which undergoes alkylation with hexyl bromide and methyl iodide.
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to form the corresponding dicarboxylic acid, followed by decarboxylation to yield this compound
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.
Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.
Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).
Major Products:
Esters: Hexyl(methyl)propanedioate esters.
Amides: Hexyl(methyl)propanedioamide.
Decarboxylation Product: Hexylmethylacetic acid
Applications De Recherche Scientifique
Hexyl(methyl)propanedioic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Material Science: Utilized in the synthesis of polymers and resins with specific properties.
Pharmaceuticals: Explored for its potential therapeutic effects and as a precursor for drug synthesis
Mécanisme D'action
The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .
Comparaison Avec Des Composés Similaires
Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.
Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.
Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .
Propriétés
Numéro CAS |
4360-86-5 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-hexyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
AYICGNRTLKPWKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
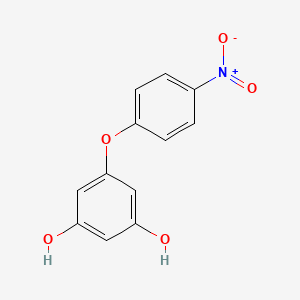

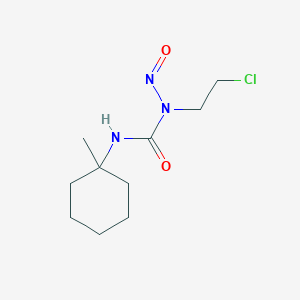

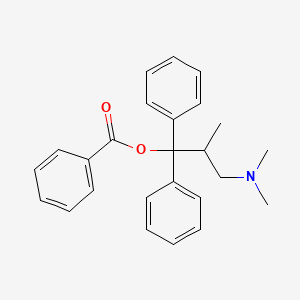

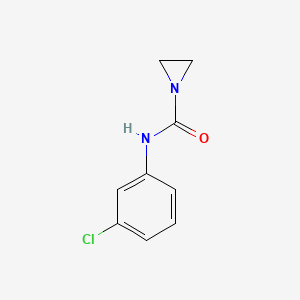
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
